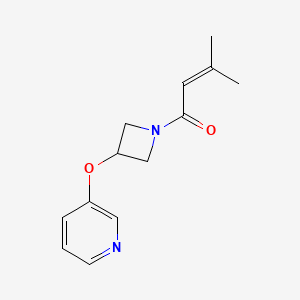

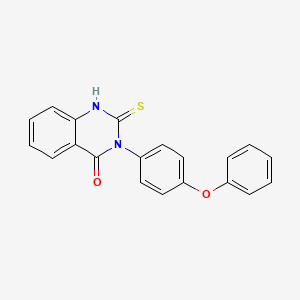

![molecular formula C7H14Cl2N4O B2744266 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride CAS No. 2031260-84-9](/img/structure/B2744266.png)

2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

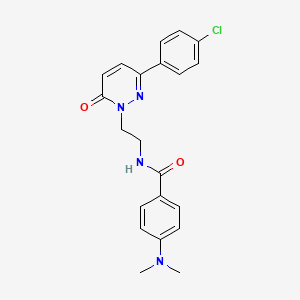

“2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride” is a chemical compound with the CAS Number: 2031260-84-9 . It has a molecular weight of 241.12 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, such as “2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride”, has been a subject of extensive research . They are synthesized via various methods, including the popular click chemistry approach . In one study, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Molecular Structure Analysis

The Inchi Code for “2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride” is 1S/C7H12N4O.2ClH/c1-3-11(10-9-1)6-7-5-8-2-4-12-7;;/h1,3,7-8H,2,4-6H2;2*1H .Chemical Reactions Analysis

1,2,3-Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .Physical And Chemical Properties Analysis

“2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 241.12 .Wissenschaftliche Forschungsanwendungen

- Click Chemistry : The triazole moiety in 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride is a key component in click reactions. Researchers use it for efficient and modular synthesis of diverse compounds, including drug candidates .

- Anticancer Agents : Scientists explore derivatives of this compound for their potential as anticancer agents. Their unique structure may inhibit tumor growth or induce apoptosis in cancer cells .

- Photostabilizers : 1,4-disubstituted 1H-1,2,3-triazoles, similar to this compound, find applications as photostabilizers in polymers and coatings .

- Corrosion Inhibitors : Triazole derivatives exhibit corrosion inhibition properties, making them valuable for protecting metals in aggressive environments .

- Enzyme Inhibition : Researchers investigate the inhibitory effects of 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride on specific enzymes. These insights aid drug discovery .

- Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells, making them potential candidates for targeted therapies .

- Biologically Active Agents : Organophosphorus compounds play a crucial role in medicinal chemistry. Researchers explore their biological activities, including antiviral and antibacterial properties .

- Metal-Free Synthesis : A metal-free process for constructing the triazole ring in this compound under flow conditions has been reported. Such sustainable methods are valuable in synthetic chemistry .

- Agrochemical Applications : The triazole scaffold is relevant in designing agrochemicals, including fungicides and herbicides. Researchers study its efficacy in crop protection .

Chemical Synthesis and Medicinal Chemistry

Materials Science and Catalysis

Biological Research and Drug Discovery

Organophosphorus Chemistry

Flow Chemistry and Sustainable Synthesis

Agrochemicals and Crop Protection

Wirkmechanismus

Target of Action

It’s worth noting that 1h-1,2,3-triazole analogs have been reported to inhibit thecarbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport.

Mode of Action

It can be inferred from related studies that 1h-1,2,3-triazole analogs may interact with their targets (like carbonic anhydrase-ii) by binding to the active site residues, thereby inhibiting the enzyme’s activity .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-(triazol-1-ylmethyl)morpholine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.2ClH/c1-3-11(10-9-1)6-7-5-8-2-4-12-7;;/h1,3,7-8H,2,4-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVFSGVEXNZVDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CN2C=CN=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride](/img/structure/B2744183.png)